3-Methylpyrazine-2-sulfonyl chloride
Description
3-Methylpyrazine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a pyrazine core substituted by a methyl group at the 3-position and a sulfonyl chloride group at the 2-position. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of sulfonamide derivatives. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, or other nucleophiles .
Properties
IUPAC Name |
3-methylpyrazine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWJAGHASPAYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90753457 | |
| Record name | 3-Methylpyrazine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90753457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89391-78-6 | |
| Record name | 3-Methylpyrazine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90753457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrazine-2-sulfonyl chloride typically involves the chlorination of 3-Methylpyrazine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the sulfonic acid with thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the methyl group or the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed:
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Oxidized Derivatives: Products of oxidation reactions, depending on the specific conditions and reagents used.
Scientific Research Applications
3-Methylpyrazine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, through sulfonylation reactions.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Methylpyrazine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound acts as a sulfonylating agent to modify other molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Observations:
- Biological Activity : Sulfalene (a sulfonamide drug) shares the pyrazine core but replaces the sulfonyl chloride with a sulfonamide group, highlighting the importance of the sulfonyl chloride moiety as a synthetic handle .
Key Findings:
- Temperature Sensitivity : Reactions involving pyrazine sulfonyl chlorides often require low temperatures (e.g., 5°C) to control exothermicity, whereas mesylation with methanesulfonyl chloride proceeds at ambient temperatures .
- Base Selection : Pyridine is commonly used for sulfonamide formation due to its dual role as a base and catalyst, while triethylamine suffices for less sterically hindered systems .
Physicochemical Properties
Indirect data from related compounds suggest:
- Solubility : The pyrazine ring enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to aliphatic sulfonyl chlorides.
- Stability : Sulfonyl chlorides are generally moisture-sensitive, but the aromatic pyrazine ring may confer greater stability than aliphatic analogues like ethanesulfonyl chloride .
Biological Activity
3-Methylpyrazine-2-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrazine ring substituted with a methyl group and a sulfonyl chloride functional group. The sulfonyl chloride moiety is known for its reactivity, allowing it to participate in various chemical reactions, particularly in the synthesis of sulfonamides and other biologically active compounds.
Biological Activity
Antimicrobial Activity
Research has shown that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various pyrazole-sulfonamide compounds, several exhibited remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from sulfonamide moieties displayed minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 4f | Candida albicans | 62.5 |
| 4g | Saccharomyces cerevisiae | 31.25 |
| 3a | E. coli | 125 |
Antiviral Activity
The compound's antiviral potential is also noteworthy. A recent investigation into peptidomimetic SARS-CoV-2 protease inhibitors revealed that modifications at the sulfonamide position could enhance antiviral efficacy. Compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro, with effective concentrations (EC50) in the nanomolar range .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in target enzymes, leading to inhibition of their activity.
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which may contribute to their overall therapeutic effects .
- Synergistic Effects : The combination of pyrazole and sulfonamide pharmacophores has been suggested to yield synergistic effects, enhancing antimicrobial activity .
Case Studies
Several studies have investigated the biological implications of pyrazine derivatives:
- Case Study 1 : A series of pyrazole-sulfonamide compounds were synthesized and tested for their antimicrobial properties. Among them, compound 4f showed significant activity against Candida albicans, outperforming standard antifungal agents like fluconazole .
- Case Study 2 : In a study focusing on SARS-CoV-2 inhibition, compounds related to this compound exhibited promising antiviral activities with low cytotoxicity, suggesting potential for therapeutic development against viral infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
